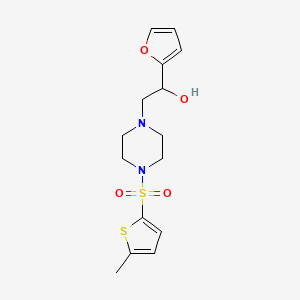
1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C15H20N2O4S2 and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N2O2S. It features a furan ring, a piperazine moiety, and a methylthiophenesulfonyl group, which contribute to its unique biological profile. The structural representation is as follows:
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of sulfonamide and piperazine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound's ability to interact with targets such as BRAF and EGFR suggests potential for further development in oncological therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing furan and thiophene rings possess significant antibacterial and antifungal activities. In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
| Activity Type | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Effective at concentrations < 50 µg/mL |
| Antifungal | C. albicans | Moderate activity observed |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine release and nitric oxide production in macrophages. Compounds with similar functional groups have shown promising results in reducing inflammation markers, indicating that this compound may also exert anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the piperazine and thiophene moieties can enhance potency and selectivity:
- Substituent Variation : Different substituents on the thiophene ring have been shown to influence binding affinity to target proteins.
- Linker Modifications : Alterations in the length and composition of the linker between the furan and piperazine rings can affect pharmacokinetics and bioavailability.
Case Studies
A notable case study involved the synthesis of related compounds that demonstrated significant anticancer activity in vitro. These studies utilized cell viability assays to assess the effectiveness against various cancer cell lines, yielding IC50 values that suggest strong potential for therapeutic applications.
Example Study
In a study published in MDPI, researchers synthesized several derivatives of piperazine-based compounds, revealing that modifications to the sulfonyl group significantly enhanced their cytotoxicity against breast cancer cells . The findings support further investigation into this compound as a lead compound for drug development.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-12-4-5-15(22-12)23(19,20)17-8-6-16(7-9-17)11-13(18)14-3-2-10-21-14/h2-5,10,13,18H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPBXRXOLWSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














